(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid
Overview
Description
(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and features an isopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the formation of the phthalazinone core through the cyclization of appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopentyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid: Similar structure with a cyclopentyl group instead of an isopropyl group.
(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)15-13(18)10-6-4-3-5-9(10)11(14-15)7-12(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVITQCHGOFTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331247 | |
Record name | 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332886-34-7 | |
Record name | 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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